molecular formula C17H14Cl2N2O2 B5722553 N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

Cat. No. B5722553
M. Wt: 349.2 g/mol
InChI Key: JWQCXFOMHFCALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. The compound was initially developed as an antiviral agent but was later found to have potent anti-tumor activity in preclinical studies.

Mechanism of Action

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide activates the immune system by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines stimulate the immune system to attack the tumor cells and induce tumor cell death. N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide also inhibits the formation of new blood vessels that supply nutrients to the tumor, leading to tumor starvation and death.
Biochemical and Physiological Effects:
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been shown to have several biochemical and physiological effects. It induces the production of cytokines such as TNF-α and IFN-γ, which activate the immune system and induce tumor cell death. N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide also inhibits the formation of new blood vessels, leading to tumor starvation and death. Additionally, N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been shown to increase the permeability of tumor blood vessels, allowing for better delivery of chemotherapy drugs to the tumor.

Advantages and Limitations for Lab Experiments

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has several advantages for lab experiments. It has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and improving survival rates. N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has some limitations for lab experiments. It has been shown to have limited efficacy in some tumor types and has not been approved for clinical use.

Future Directions

There are several future directions for N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide research. One potential direction is to investigate the use of N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore the use of N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide in other tumor types, such as pancreatic cancer and melanoma. Additionally, further studies are needed to understand the mechanism of action of N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide and to identify biomarkers that can predict response to treatment. Overall, N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has shown promising results in preclinical studies and has the potential to be a valuable addition to cancer treatment options.

Synthesis Methods

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can be synthesized through a series of chemical reactions starting from 2,5-dichlorobenzoic acid. The synthesis involves the formation of a benzoxazole ring and subsequent coupling with a propanamide group. The final product is obtained through purification and crystallization steps.

Scientific Research Applications

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been extensively studied for its anti-tumor properties in preclinical and clinical studies. It has been shown to induce tumor cell death by activating the immune system and inhibiting the formation of new blood vessels that supply nutrients to the tumor. N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been tested in various animal models of cancer and has shown promising results in inhibiting tumor growth and improving survival rates.

properties

IUPAC Name

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-9(2)16(22)20-11-4-6-15-14(8-11)21-17(23-15)12-7-10(18)3-5-13(12)19/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQCXFOMHFCALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

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